Vermelhotin has been isolated from various species of fungi, particularly those belonging to the genus Fusarium. These fungi are known for their diverse metabolic capabilities and are often explored for their potential pharmaceutical applications. The extraction and purification of vermelhotin typically involve solvent extraction methods followed by chromatographic techniques to isolate the compound from complex mixtures.
In terms of chemical classification, vermelhotin can be categorized under the class of polyketides. Polyketides are a large group of natural products that are synthesized by the polymerization of acetyl and propionyl groups. They are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The synthesis of vermelhotin can be approached through both natural extraction and synthetic methodologies.
The technical aspects of synthesizing vermelhotin require careful control of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Vermelhotin possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of carbon, hydrogen, oxygen, and nitrogen atoms defines its chemical behavior.
The molecular formula of vermelhotin is typically represented as , indicating it contains 15 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. The molecular weight is approximately 278 g/mol. Structural elucidation is often performed using X-ray crystallography or NMR spectroscopy to provide detailed insights into its three-dimensional arrangement.
Vermelhotin participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
The kinetics and mechanisms underlying these reactions are studied using spectrophotometric methods to monitor changes in concentration over time. Reaction conditions such as solvent choice and temperature play critical roles in determining the outcome.
The mechanism by which vermelhotin exerts its biological effects involves interaction with specific cellular targets. Research suggests that it may modulate signaling pathways related to inflammation or cell proliferation.
Studies indicate that vermelhotin may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses. For instance, it has shown potential in inhibiting cyclooxygenase enzymes, which are key players in inflammatory processes.
Vermelhotin typically appears as a yellowish crystalline solid with a melting point ranging between 120-125 °C. Its solubility profile indicates it is soluble in organic solvents like methanol but poorly soluble in water.
The chemical stability of vermelhotin under various pH conditions allows for its application in different formulations. It exhibits moderate reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.
Vermelhotin has garnered attention for its potential applications in pharmacology and biotechnology:
Tuberculosis (TB) remains a catastrophic global health threat, with Mycobacterium tuberculosis infecting approximately 10.8 million people and causing 1.25 million deaths annually as of 2023 [8] [10]. The emergence of multidrug-resistant TB (MDR-TB)—defined as resistance to both isoniazid and rifampicin—and extensively drug-resistant TB (XDR-TB) has severely undermined control efforts. In 2022 alone, an estimated 410,000 people developed MDR-TB or rifampicin-resistant TB (RR-TB), with only 63% achieving treatment success [3] [8]. This resistance crisis stems from two primary factors: inadequate treatment adherence leading to selective pressure, and direct transmission of resistant strains, which now accounts for 28% of highly drug-resistant cases [10]. Regions like Eastern Europe, Central Asia, and sub-Saharan Africa bear a disproportionate burden; for example, Ethiopia reports a 1.1% MDR-TB rate among new cases, rising to 12% in retreatment cases [8]. The recent transmission of strains resistant to the WHO-recommended BPaLM regimen (bedaquiline, pretomanid, linezolid, moxifloxacin) underscores the urgent need for novel anti-tubercular agents with unexploited mechanisms of action [10].
Table 1: Global Epidemiology of MDR-TB (2022-2025)
Metric | Value | Source |
---|---|---|
Annual MDR/RR-TB cases | 410,000 (370,000–450,000) | WHO 2024 [3] |
Treatment success rate (2020) | 63% | WHO 2024 [3] |
MDR-TB in new TB cases (Ethiopia) | 1.1% | DURH Study 2025 [8] |
MDR-TB in retreatment cases (Ethiopia) | 12% | DURH Study 2025 [8] |
Transmission-linked resistance | 28% | Swiss TPH 2025 [10] |
Natural products have been the cornerstone of TB chemotherapy since the 1940s, with streptomycin marking the first antibiotic cure. Historically, ~60% of anti-infectives originate from natural scaffolds due to their structural complexity and evolutionary optimization for bioactivity [9]. In TB drug discovery, natural products offer three strategic advantages:
Modern techniques like molecular networking and metagenomic mining of unculturable bacteria have accelerated discoveries, leading to novel agents such as amycobactin and levesquamides [9]. Despite this promise, only 15% of candidates in preclinical pipelines are natural products, highlighting untapped potential [1] [9].
Table 2: Key Natural Products in Anti-TB Drug Discovery
Natural Product | Source | Anti-TB Activity | Development Stage |
---|---|---|---|
Vermelhotin | Fungal metabolites | MIC 1.5–12.5 μg/mL vs MDR-TB | Lead optimization [1] [7] |
Tryptanthrins | Isatis spp. | Inhibits cell wall synthesis | Preclinical [1] |
Sampangine | Cleistopholis patens | Active vs drug-sensitive and MDR strains | Preclinical [1] |
Amycolasporins | Soil actinomycetes | Targets F1F0-ATP synthase | Lead optimization [9] |
Vermelhotin was isolated in 2014 from marine-derived fungi, specifically Nodulisporium spp. and related genera, during a screen for antimycobacterial agents [1] [7]. Structurally, it belongs to the tetramic acid family—a class characterized by a pyrrolidine-2,4-dione core linked to a hydrophobic alkyl chain (Fig. 1). This scaffold is notable for:
Initial characterization relied on spectroscopic techniques (NMR, HR-ESI-MS) and X-ray crystallography, confirming a molecular formula of C₁₉H₂₉NO₄ [7]. Biological profiling revealed potent activity against clinical MDR-TB isolates, with MIC values ranging from 1.5 μg/mL to 12.5 μg/mL—comparable to first-line drugs like isoniazid [1] [2]. Unlike synthetic pyrrolodiquinolines (e.g., compound 85, MIC 0.3–6.2 μg/mL), vermelhotin’s natural origin confers low cytotoxicity in mammalian cells at therapeutic concentrations, though cytotoxicity remains a concern at higher doses [2] [7]. Current research focuses on elucidating its mechanism of action, with preliminary evidence suggesting disruption of membrane integrity or protein synthesis [1].
Table 3: Structural and Bioactive Profile of Vermelhotin
Property | Characteristic | Significance |
---|---|---|
Chemical Class | Tetramic acid derivative | Enables metal chelation & membrane interaction |
Molecular Formula | C₁₉H₂₉NO₄ | Confirmed via HR-ESI-MS [7] |
Source Organisms | Nodulisporium spp., marine fungi | Isolated from Thai fungal strains [1] |
MIC vs MDR-TB | 1.5–12.5 μg/mL | Superior to rifampicin in resistant isolates [2] |
Cytotoxicity (Vero cells) | Moderate to high at >25 μg/mL | Selectivity index: 2–16 [1] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7